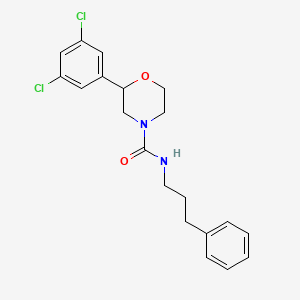

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide

描述

属性

IUPAC Name |

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAMJRRSGMMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide typically involves the following steps:

Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

Introduction of the 3,5-dichlorophenyl group: This step involves the reaction of the morpholine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the 3-phenylpropyl group: This can be done through a nucleophilic substitution reaction using 3-phenylpropyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

科学研究应用

Biological Activities

Morpholine derivatives, including this compound, are known for their diverse biological activities. They often interact with various molecular targets such as enzymes and receptors, which can lead to therapeutic effects. The specific mechanisms of action for 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide remain an area of active research.

Anticancer Activity

Recent studies have indicated that morpholine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor cell growth in vitro. The National Cancer Institute (NCI) has protocols in place to evaluate such compounds against various cancer cell lines, providing insights into their efficacy and potential as anticancer agents .

Anti-inflammatory Properties

Research has suggested that certain morpholine derivatives possess anti-inflammatory effects. These compounds may inhibit pathways that lead to inflammation, making them candidates for treating degenerative and inflammatory diseases . The specific anti-inflammatory mechanisms of this compound require further investigation but could involve modulation of cytokine production or inhibition of inflammatory mediators.

Neuroprotective Effects

There is emerging evidence that morpholine derivatives may have neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. Future studies could explore the neuroprotective potential of this compound through various in vitro and in vivo models.

Synthesis and Production

The synthesis of this compound typically involves several key steps that optimize yield and purity while minimizing environmental impact. The industrial production methods focus on refining these synthetic routes to enhance efficiency.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with similar morpholine derivatives can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,5-Dichlorophenyl)morpholine-4-carboxamide | Contains a dichlorophenyl group | Less bulky than the phenylpropyl substitution |

| N-(4-Chlorophenyl)morpholine-4-carboxamide | Substituted with a para-chlorophenyl group | Different substitution pattern may affect biological activity |

| 2-(4-Methylphenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | Methyl substitution on phenyl ring | Potentially altered lipophilicity compared to dichlorophenyl |

This table illustrates how variations in substitution patterns can influence the pharmacological properties and interactions of these compounds.

作用机制

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require further research to elucidate.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorinated Aromatic Groups

a) N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : Features a 3,5-dichlorophenyl group attached to a succinimide ring.

- Biological Activity : NDPS induces severe nephrotoxicity in rats, targeting proximal convoluted tubules and causing interstitial nephritis. Blood urea nitrogen levels rise significantly at 5000 ppm doses .

- Comparison: While both compounds share the 3,5-dichlorophenyl moiety, the morpholine carboxamide in the target compound may reduce nephrotoxicity.

b) 3-Chloro-N-phenyl-phthalimide

- Structure : Contains a chlorinated phthalimide core with a phenyl group.

- Application: Used in synthesizing polyimide monomers, emphasizing its role in polymer chemistry rather than bioactivity. High purity is critical for polymerization reactions .

- Comparison : The target compound’s morpholine-carboxamide scaffold diverges from the phthalimide structure, suggesting distinct applications (e.g., pharmaceuticals vs. industrial polymers). The dichlorophenyl group in both compounds highlights versatility in synthetic chemistry .

Pharmacologically Active Analogues

a) BD 1008 and BD 1047

- Structures: BD 1008: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide. BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

- Activity : Both are sigma receptor ligands with high affinity for σ₁ and σ₂ subtypes, implicated in neuroprotection and psychosis modulation .

- Comparison: The target compound’s morpholine-carboxamide lacks the ethylamine linker and pyrrolidine/dimethylamino groups of BD 1008/1046. This structural difference likely alters receptor binding kinetics and selectivity. The dichlorophenyl group in the target compound may enhance lipophilicity compared to BD analogues’ 3,4-dichloro substitution .

Metabolic and Toxicological Profiles

Table 1: Key Comparative Data

Research Implications and Gaps

- Pharmacological Potential: The target compound’s morpholine-carboxamide scaffold warrants investigation for CNS or anti-inflammatory applications, given structural parallels to sigma ligands (e.g., BD 1008) and reduced nephrotoxicity risk compared to NDPS .

- Toxicological Considerations : While NDPS highlights risks associated with dichlorophenyl-substituted succinimides, the target compound’s carboxamide group may mitigate reactive metabolite formation. In vitro renal toxicity assays are recommended to confirm this hypothesis .

生物活性

2-(3,5-Dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a dichlorophenyl group and a phenylpropyl moiety. The synthesis typically involves the reaction of 3,5-dichlorobenzaldehyde with morpholine derivatives followed by acylation processes to yield the target compound. Detailed synthetic routes can be found in patents and literature focusing on similar morpholine derivatives .

Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, analogues have shown potent activity against human adenoviruses (HAdV), with selectivity indexes exceeding 100. Mechanistic studies suggest that these compounds may inhibit viral DNA replication processes .

Antifungal Activity

The compound's structural characteristics suggest potential antifungal activity. Research on related compounds has demonstrated efficacy against fungi such as Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole. The presence of electronegative substituents significantly enhances this activity, possibly due to improved interactions with fungal enzymes involved in ergosterol biosynthesis .

Anticancer Activity

Investigations into the antiproliferative effects of similar morpholine derivatives have yielded promising results against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cells. The introduction of electron-donating groups has been correlated with increased antiproliferative activity, suggesting that electronic effects play a crucial role in the compound's biological efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to target viral DNA replication machinery.

- Ergosterol Biosynthesis Inhibition : The compound may interfere with fungal sterol biosynthesis pathways, akin to azole antifungals.

- Cell Cycle Disruption : Anticancer properties may arise from the ability to disrupt cell cycle progression in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related morpholine derivatives:

- Antiviral Studies : A study demonstrated that specific morpholine derivatives effectively inhibited HAdV with IC50 values ranging from 0.27 μM to 1.0 μM while showing minimal cytotoxicity against human cell lines .

- Antifungal Efficacy : Compounds similar to this compound exhibited MIC values as low as 1.23 μg/mL against Candida parapsilosis, indicating strong antifungal potential .

- Anticancer Activity : In vitro testing revealed that certain derivatives showed IC50 values against A549 lung cancer cells comparable to standard treatments, highlighting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, solvent systems like methanol/DMF mixtures (as in EP 4 374 877 A2) can be tested for solubility and reaction efficiency . Statistical tools such as response surface methodology (RSM) help minimize trial-and-error approaches, aligning with ICReDD’s computational-experimental feedback loop .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation with high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. How can solvent selection impact the reaction efficiency of this morpholine carboxamide derivative?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity influence reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in carboxamide formation, while methanol may stabilize intermediates via hydrogen bonding (as seen in EP 4 374 877 A2). Use Hansen solubility parameters to predict solvent compatibility and reduce side reactions .

Advanced Research Questions

Q. What computational methods are effective in elucidating the reaction mechanism of this compound’s synthesis?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states. ICReDD’s reaction path search methods, combined with molecular dynamics simulations, can predict intermediates and rate-determining steps . Validate computational models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Perform dose-response curve standardization (e.g., IC₅₀ comparisons) and validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Statistical tools like Bland-Altman analysis can quantify inter-assay variability, while meta-analyses of published data identify confounding factors (e.g., solvent effects in cell viability assays) .

Q. What strategies are recommended for identifying the biological targets of this compound?

- Methodological Answer : Use chemoproteomics approaches (e.g., affinity chromatography coupled with LC-MS/MS) to isolate protein targets. Surface plasmon resonance (SPR) or thermal shift assays (TSA) confirm binding interactions. For in silico prediction, leverage molecular docking against databases like ChEMBL, followed by in vitro validation in relevant disease models (e.g., kinase inhibition assays) .

Q. How can researchers analyze degradation pathways under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (heat, light, pH extremes) and monitor degradation via LC-MS/MS. Identify major degradants using fragmentation patterns and propose degradation mechanisms (e.g., hydrolysis of the morpholine ring). Kinetic modeling (e.g., Eyring equation) predicts shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields across studies?

- Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized equipment). Analyze raw data for outliers using Grubbs’ test and assess reagent purity (e.g., Karl Fischer titration for solvent moisture). Cross-reference patents (e.g., EP 4 374 877 A2) and peer-reviewed protocols to isolate variables like catalyst aging or stirring efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。